molecular formula C6H3F7O2 B7768589 3-(Heptafluoroprop-2-yl)prop-2-enoic acid

3-(Heptafluoroprop-2-yl)prop-2-enoic acid

Cat. No.: B7768589
M. Wt: 240.08 g/mol
InChI Key: PRHNILJSRYVRAY-UPHRSURJSA-N
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Description

3-(Heptafluoroprop-2-yl)prop-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O2 and a molecular weight of 240.1 g/mol . This compound is characterized by the presence of a heptafluoropropyl group attached to a prop-2-enoic acid moiety, making it a unique and highly fluorinated molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of heptafluoropropyl iodide with a suitable prop-2-enoic acid derivative under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of 3-(Heptafluoroprop-2-yl)prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to handle the highly reactive fluorinated intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(Heptafluoroprop-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Heptafluoroprop-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Heptafluoroprop-2-yl)prop-2-enoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and function. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptafluoroprop-2-yl)prop-2-enoic acid is unique due to its specific heptafluoropropyl group, which imparts distinct chemical and physical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

(Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H,(H,14,15)/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNILJSRYVRAY-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(C(F)(F)F)(C(F)(F)F)F)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-64-2
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid
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